Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate

Description

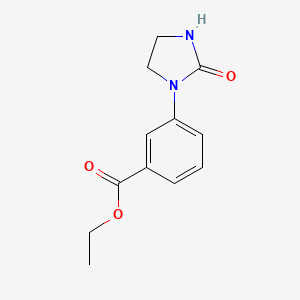

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 3-(2-oxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-17-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)16/h3-5,8H,2,6-7H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUBVZYHMYTYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208955 | |

| Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-49-8 | |

| Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Precursors: Propargylic Ureas and Isocyanates

The foundational step in the synthesis involves the preparation of propargylic ureas, which serve as key intermediates. These are typically synthesized via Sonogashira coupling or direct nucleophilic substitution reactions:

Sonogashira Coupling : A widely adopted method involves coupling aryl halides with terminal alkynes under palladium and copper catalysis, producing propargylic ureas with high efficiency. For instance, aryl iodides react with propargylic amines in the presence of Pd(0) and CuI catalysts, under inert atmosphere, yielding desired propargylic ureas in yields ranging from 55% to quantitative (as reported in recent literature).

Direct Synthesis of Propargylic Ureas : Alternatively, propargylic ureas can be synthesized by the reaction of isocyanates with propargylic amines. This process is straightforward and typically conducted in dry solvents like tetrahydrofuran (THF) under mild conditions, often at room temperature, with yields around 55-70%.

Intramolecular Hydroamidation to Form Imidazolidin-2-ones

The core step involves cyclization of propargylic ureas to generate imidazolidin-2-ones. This transformation is catalyzed by bases such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) :

Base-Catalyzed Cyclization : Under mild conditions, BEMP facilitates intramolecular hydroamidation of the propargylic urea, leading to the formation of imidazolidin-2-ones. The reaction typically proceeds at room temperature within minutes, with high yields (up to 62%).

Reaction Mechanism : Computational studies suggest the mechanism involves initial deprotonation of the urea proton by the base, followed by nucleophilic attack on the alkyne, resulting in cyclization. The process is highly regioselective and efficient under mild, ambient conditions.

Functionalization to Form Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate

The final step involves attaching the benzoate moiety to the imidazolidin-2-one core:

Esterification and Coupling : The imidazolidin-2-one intermediate is typically reacted with ethyl benzoate derivatives, often via acylation or amidation strategies. This step may involve activating the benzoate component with chlorosulfonic acid to form reactive sulfonyl chlorides, which then undergo nucleophilic substitution with the imidazolidin-2-one nitrogen.

Use of Chlorosulfonic Acid : As demonstrated in the synthesis of related sulfonyl chlorides, chlorosulfonic acid reacts with aromatic compounds to generate sulfonyl chlorides, which serve as electrophilic intermediates for subsequent coupling.

One-Pot Synthesis : Recent advances include one-pot protocols where the propargylic urea is cyclized in the presence of ethyl benzoate derivatives and BEMP, leading directly to the target compound with yields around 50-60%.

Data Tables Summarizing Preparation Methods

Notes on Optimization and Research Findings

- Catalyst Selection : The choice of base, particularly BEMP, is crucial for efficient cyclization, providing high yields under mild conditions and minimizing side reactions.

- Reaction Conditions : Ambient temperature and short reaction times (minutes to an hour) are typical, emphasizing the process's efficiency.

- Mechanistic Insights : Computational studies reveal that the deprotonation step and subsequent nucleophilic attack are rate-determining, guiding optimization efforts.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate has garnered attention in the field of medicinal chemistry due to its potential as a therapeutic agent. Research indicates that compounds with similar structures may exhibit biological activities such as anti-inflammatory, antibacterial, and anticancer properties. For instance, studies have shown that derivatives of imidazolidinones can inhibit key enzymes involved in disease pathways, making them candidates for drug development .

Case Study: Antitubercular Activity

A notable application is in the search for novel antitubercular agents. Compounds derived from imidazolidinones have been investigated for their ability to inhibit polyketide synthase (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. This compound could potentially be optimized to enhance its efficacy against tuberculosis .

Biological Research

In biological studies, this compound's interactions with various biological molecules are of interest. It may serve as a probe in understanding biological pathways or as a lead compound for further modifications aimed at enhancing bioactivity. The binding affinity and mechanism of action are critical areas of investigation.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate | Antibacterial | |

| Imidazolidinone Derivatives | Anticancer | |

| Benzofuran Series | Antitubercular |

Industrial Applications

In industrial chemistry, this compound can be utilized as an intermediate in the synthesis of specialty chemicals. Its derivatives may find applications in the production of agrochemicals, polymers, and other functional materials.

Mécanisme D'action

The mechanism of action of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The oxoimidazolidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparaison Avec Des Composés Similaires

Key Findings and Implications

Structural Flexibility vs. In contrast, analogs with furan or benzimidazole fused rings (e.g., ) introduce rigidity, which may enhance target binding but reduce solubility.

Synthetic Accessibility: Compound 24’s 90% yield using CDI suggests that imidazolidinone formation is efficient, a strategy applicable to the target compound.

Functional Group Impact: The 2-oxo group in imidazolidinone may act as a hydrogen-bond acceptor, critical for biological interactions. Trioxo derivatives () could offer enhanced polarity but may face metabolic instability.

Material Science Potential: Ethyl 4-(dimethylamino)benzoate’s superior performance in resins implies that electron-rich substituents on benzoates (like the imidazolidinone in the target) could optimize polymer properties.

Activité Biologique

Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains both a benzoate moiety and an imidazolidin-1-yl group, which are known to contribute to various biological interactions. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 247.25 g/mol. The structure comprises an ethyl ester linked to a benzoic acid derivative, with the imidazolidinone ring contributing to its reactivity and biological potential.

Antimicrobial Activity

Preliminary studies suggest that similar compounds with imidazolidinone structures can inhibit bacterial growth. For example, derivatives of imidazolidinones have shown effectiveness against various strains of bacteria, indicating that this compound may possess comparable antimicrobial properties.

Anticancer Potential

The structural similarity of this compound to known anticancer agents raises interest in its potential as an anticancer drug. Compounds with imidazolidinone structures have been reported to interact with cellular pathways involved in cancer progression, suggesting that further investigation into this compound's effects on cancer cell lines is warranted.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within biological systems. These interactions may modulate enzymatic activities or receptor signaling pathways, leading to therapeutic effects. However, detailed studies are necessary to elucidate the precise molecular targets and pathways involved .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Imidazolidinone Ring : The initial step involves the reaction between appropriate amines and carbonyl compounds.

- Esterification : The resulting imidazolidinone is then reacted with ethyl benzoate under acidic conditions to form the final product.

This synthetic pathway allows for the modification of functional groups, which can influence biological activity and reactivity.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are scarce, related compounds have been extensively studied:

These findings suggest that the structural features shared among these compounds could indicate similar biological activities for this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate in multi-step reactions?

- Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) at each synthetic step. For example, controlled addition of chlorinating or fluorinating agents during intermediate formation can minimize side reactions. Purification via column chromatography or recrystallization improves final purity . Comparative analysis of analogs (e.g., ethyl benzoate derivatives) can identify critical functional groups affecting reactivity .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer: Use a combination of / NMR to resolve aromatic and imidazolidinone proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography with SHELXL refinement provides absolute configuration validation .

Q. How can researchers screen the biological activity of this compound for potential therapeutic applications?

- Methodological Answer: Perform in vitro assays targeting antimicrobial (e.g., MIC against E. coli or S. aureus) or anticancer activity (e.g., MTT assays on cancer cell lines). Structural analogs with thiazole or benzimidazole moieties show precedent for kinase inhibition, suggesting similar pathways for this compound .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer: Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Slow cooling (1–2°C/min) enhances crystal formation. Purity is verified via melting point consistency (e.g., 138°C observed in analogous isoxazoline derivatives) .

Q. How does the imidazolidinone ring influence the compound’s stability under acidic/basic conditions?

- Methodological Answer: Conduct stability studies in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-UV. The 2-oxo group may hydrolyze under strong alkaline conditions, while the ethyl ester moiety is susceptible to acid-catalyzed cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound?

- Methodological Answer: Employ kinetic studies (e.g., reaction progress NMR) and DFT calculations to map energy barriers for intermediate formation. Isotopic labeling (e.g., ) can trace nitrogen migration during cyclization steps .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., Gaussian NMR chemical shift modeling). SHELXPRO can refine crystallographic data to validate ambiguous regions .

Q. What strategies improve the enantiomeric purity of derivatives during asymmetric synthesis?

- Methodological Answer: Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids). Chiral HPLC (e.g., Daicel Chiralpak columns) monitors enantiomeric excess (>99% achieved in related benzimidazole syntheses) .

Q. How do electronic effects of substituents on the benzoate ring modulate biological activity?

- Methodological Answer: Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups. Correlate Hammett σ values with IC data in target assays. QSAR models using PubChem datasets predict bioactivity trends .

Q. What in silico tools are optimal for predicting the ADMET profile of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.